molecular formula C12H7ClFNO2 B6590897 6-Chloro-3-(4-fluorophenyl)picolinic acid CAS No. 1214381-04-0

6-Chloro-3-(4-fluorophenyl)picolinic acid

Cat. No.: B6590897
CAS No.: 1214381-04-0
M. Wt: 251.64 g/mol
InChI Key: WOZZOVSVIAPCES-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-fluorophenyl)picolinic acid ( 1214381-04-0) is a chemical compound with the molecular formula C 12 H 7 ClFNO 2 and a molecular weight of 251.64 g/mol [ ]. This picolinic acid derivative is offered with a minimum purity of 95% and is intended for research and development applications only [ ]. This compound belongs to the class of 2-picolinic acids, which are a significant subclass of synthetic auxin herbicides [ ]. Researchers are increasingly interested in picolinic acid and its derivatives, such as this compound, as potential lead structures in the discovery of novel synthetic auxin herbicides [ ]. These compounds are noted for their complex mode of action, which involves binding to auxin-signaling F-box (AFB) proteins, a characteristic that may contribute to lower levels of weed resistance compared to other herbicide classes [ ][ ]. The structural motif of this compound provides a valuable template for the design and synthesis of new herbicidal molecules with potential improvements in efficacy, selectivity, and environmental safety [ ]. Applications: This product is designed for use in chemical and agricultural research. Its primary applications include serving as a key intermediate or precursor in organic synthesis, a candidate for molecular docking studies to investigate interactions with plant hormone receptors, and a lead compound for the development of next-generation herbicides with novel modes of action [ ]. Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or veterinary use [ ]. All products must be handled by technically qualified personnel. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-10-6-5-9(11(15-10)12(16)17)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZZOVSVIAPCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Chloro 3 4 Fluorophenyl Picolinic Acid and Its Analogs

Established Synthetic Routes for Substituted Picolinic Acids

The synthesis of substituted picolinic acids often begins with the modification of the pyridine (B92270) ring, followed by the introduction of the carboxylic acid functionality or its precursor.

Halogenation and Regioselective Functionalization of the Pyridine Core

The introduction of halogen atoms onto the pyridine ring is a critical step, as they serve as versatile handles for further functionalization. The electron-deficient nature of the pyridine ring necessitates specific conditions for electrophilic substitution, which can be challenging and often require harsh conditions. However, various methods have been developed for the regioselective halogenation of pyridines. For instance, direct chlorination or bromination can be achieved, although controlling the position of substitution can be difficult.

A common strategy involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 4-position. Subsequent removal of the N-oxide group yields the substituted pyridine. Another approach is the use of organometallic intermediates, where deprotonation of the pyridine ring with a strong base followed by quenching with an electrophilic halogen source allows for regioselective halogenation.

Cross-Coupling Reactions for Aryl Substituent Introduction (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.

In the context of synthesizing 3-aryl picolinic acids, a key step is the Suzuki-Miyaura coupling of a 3-halopicolinic acid derivative with an appropriate arylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate the coupling of even challenging substrates.

Hydrolysis and Carboxylic Acid Derivatization Techniques

The final step in the synthesis of picolinic acids often involves the hydrolysis of a precursor functional group, such as a nitrile or an ester, to the carboxylic acid. Acidic or basic hydrolysis are common methods. For instance, a picolinonitrile can be converted to the corresponding picolinic acid by heating with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. Similarly, the hydrolysis of a methyl or ethyl picolinate (B1231196) ester can be readily achieved under basic conditions.

Specific Synthetic Approaches to 6-Chloro-3-(4-fluorophenyl)picolinic Acid

A plausible synthetic route to this compound involves the initial preparation of a dihalogenated pyridine precursor, followed by a selective cross-coupling reaction and subsequent hydrolysis.

Synthesis of Key Precursors and Reaction Intermediates

A key precursor for the synthesis is a 3-bromo-6-chloropicolinic acid derivative. This can be synthesized from commercially available starting materials. For example, 2,5-dibromopyridine (B19318) can be a starting point. Oxidation of the methyl group at the 2-position, if present, followed by chlorination at the 6-position would lead to the desired core structure. Alternatively, starting from a pre-chlorinated picolinic acid, regioselective bromination at the 3-position can be achieved.

Another important intermediate is 4-fluorophenylboronic acid, which is commercially available and serves as the source of the aryl group in the Suzuki-Miyaura coupling reaction.

A common synthetic strategy involves the use of a picolinonitrile intermediate, such as 3-bromo-6-chloropicolinonitrile. This can be prepared from the corresponding picolinamide (B142947) by dehydration or through other established methods. The nitrile group can then be hydrolyzed to the carboxylic acid in the final step.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. The choice of palladium catalyst, ligand, base, and solvent all play a significant role in the yield and selectivity of the reaction. For the coupling of a 3-bromo-6-chloropicolinonitrile with 4-fluorophenylboronic acid, various conditions can be screened to find the optimal parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - Na₂CO₃ Toluene/H₂O 100 Moderate
2 Pd(dppf)Cl₂ (3) - K₂CO₃ Dioxane/H₂O 90 Good
3 Pd₂(dba)₃ (2) SPhos (4) Cs₂CO₃ Toluene 110 High

This table represents a hypothetical optimization study based on common practices in Suzuki-Miyaura couplings.

Similarly, the hydrolysis of the nitrile or ester precursor to the final carboxylic acid needs to be optimized to ensure complete conversion without degradation of the product. The concentration of the acid or base, reaction temperature, and reaction time are key parameters to be controlled.

Table 2: Optimization of Hydrolysis Conditions

Entry Substrate Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 6-Chloro-3-(4-fluorophenyl)picolinonitrile H₂SO₄ (conc.) H₂O 120 12 Good
2 6-Chloro-3-(4-fluorophenyl)picolinonitrile NaOH (aq.) Ethanol 80 6 High
3 Methyl 6-chloro-3-(4-fluorophenyl)picolinate LiOH THF/H₂O RT 24 High

This table represents a hypothetical optimization study for the hydrolysis step.

Novel Methodologies for Structural Diversification of this compound Derivatives

The structural framework of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Novel methodologies have focused on strategically altering the core structure to explore and optimize the compound's properties for various applications. Key strategies include the substitution of the chlorine atom at the 6-position with heterocyclic systems and the modification of substituents on both the pyridine and phenyl rings.

Strategic Introduction of Heterocyclic Moieties (e.g., Pyrazolyl)

A prominent strategy for diversifying picolinic acid derivatives involves the replacement of the 6-chloro substituent with various heterocyclic rings, such as a pyrazolyl moiety. This modification significantly alters the steric and electronic properties of the parent molecule. Research has demonstrated that introducing a substituted pyrazolyl group at the 6-position of picolinic acid derivatives can lead to compounds with notable biological activity. mdpi.com

In a study focused on creating novel synthetic auxin herbicides, researchers designed and synthesized a series of 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. mdpi.com The synthetic approach began with a protected and functionalized 4-amino-3,5,6-trichloro-2-picolinonitrile. The key step in diversification was the nucleophilic substitution of the chlorine atom at the 6-position with various 5-aryl-substituted pyrazoles. This methodology allows for the introduction of a wide range of aryl-substituted pyrazolyl groups, demonstrating a versatile route for structural diversification. mdpi.com

The table below showcases a selection of the synthesized compounds where different aryl-substituted pyrazolyl moieties were introduced at the 6-position of the picolinic acid core.

Table 1: Examples of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives

Compound ID Aryl Substituent on Pyrazole (B372694) Reference
V-1 Phenyl mdpi.com
V-2 4-Fluorophenyl mdpi.com
V-3 4-Chlorophenyl mdpi.com
V-4 4-Bromophenyl mdpi.com
V-5 4-Methylphenyl mdpi.com
V-6 4-Methoxyphenyl mdpi.com
V-7 2,4-Difluorophenyl mdpi.com

| V-8 | 2,4-Dichlorophenyl | mdpi.com |

Modifications of the Phenyl Moiety and Pyridine Ring Substituents

Beyond the introduction of new heterocyclic systems, significant structural diversification is achieved through modifications of the existing phenyl group and other substituents on the pyridine ring. A primary and highly effective method for this is the Suzuki coupling reaction. mdpi.com This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. mdpi.comgoogle.com

This methodology is foundational for synthesizing the parent 6-aryl-picolinate structure itself, typically by reacting a 6-chloropicolinate with an appropriate aryl boronic acid. google.com The versatility of the Suzuki reaction allows for the introduction of phenyl rings with a wide array of electronic and steric properties. For instance, fluorinated, chlorinated, or trifluoromethylated phenyl groups can be readily installed. mdpi.com

Furthermore, the aryl moiety that is part of an introduced heterocycle (like the pyrazolyl group mentioned in section 2.3.1) can also be varied. By using different 5-aryl-substituted pyrazoles in the substitution reaction, a diverse range of derivatives can be accessed where the nature of the phenyl group is systematically altered. mdpi.com This dual approach—modifying substituents directly on the pyridine ring and modifying the aryl groups attached to linked heterocycles—provides a powerful toolkit for creating a broad spectrum of analogs.

The table below illustrates modifications on the phenyl ring of related pyridine compounds, often achieved through cross-coupling reactions.

Table 2: Examples of Phenyl and Pyridine Ring Modifications in Related Structures

Compound Structure Modification Details Synthetic Method Highlight Reference
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Introduction of a substituted phenyl group at the 6-position. Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene. mdpi.com
6-Aryl-4-aminopicolinates General structure where the aryl group at the 6-position is varied. Reaction of a 6-chloropicolinate with an aryl boronic acid or aryl boronate tail. google.com
4-Amino-3-chloro-5-fluoro-6-(5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)picolinic acid Variation of the phenyl substituent on the attached pyrazole ring. Nucleophilic substitution using a pre-functionalized aryl-pyrazole. mdpi.com

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 6 Chloro 3 4 Fluorophenyl Picolinic Acid Scaffolds

Systematic Structural Perturbations and Resulting Bioactivity Profiles

The herbicidal activity of the 6-chloro-3-(4-fluorophenyl)picolinic acid scaffold is highly dependent on the nature and position of its substituents. Researchers have extensively modified the picolinic acid core, the phenyl ring, and the halogen substitutions to map the structural requirements for optimal bioactivity. These synthetic auxin herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but they often bind to different receptor proteins, such as the F-box protein AFB5, rather than the primary IAA receptor TIR1. nih.govnih.govmdpi.com

Influence of Halogen Substitutions (e.g., Chlorine at C-6, Fluorine on Phenyl Ring, Fluorine at C-5)

Halogen atoms are critical components of many modern herbicides, and their placement on the this compound scaffold significantly modulates herbicidal efficacy.

Chlorine at C-6: The substitution at the 6-position of the picolinic acid ring is a key determinant of activity. While the parent compound features a chlorine atom, replacing this chlorine with larger aryl-containing groups, such as a phenyl-substituted pyrazole (B372694), has been a successful strategy for discovering novel herbicides with potent activity. researchgate.netnih.govmdpi.com This modification can enhance the binding affinity to the target receptor. nih.gov For instance, the discovery of highly active 6-aryl-2-picolinates like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl was based on replacing the C-6 chlorine with a phenyl group. nih.gov

Fluorine on Phenyl Ring: The fluorine atom on the phenyl ring plays a crucial role. In studies of related quinoline (B57606) derivatives, the introduction of a fluorine atom at the C-6 position improved antiplasmodial activity compared to non-fluorinated analogs. nih.gov For picolinic acid derivatives, the position of the halogen on the phenyl ring is vital; substitutions at the 2 and 4 positions of the phenyl ring generally result in superior inhibitory activity compared to substitutions at the 3-position. mdpi.com In some series, a 4-fluoro (para) substitution on the phenyl ring was found to be optimal for activity. nih.gov

Fluorine at C-5: The introduction of a fluorine atom at the C-5 position of the pyridine (B92270) ring is another strategy that has been explored. mdpi.com In the design of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, the inclusion of fluorine at this position was a key element of the design strategy, building on the known positive impact of fluorine on the physicochemical and biological properties of active skeletons. bohrium.com

Table 1: Effect of Halogen Substitutions on Herbicidal Activity of Picolinic Acid Analogs

This table presents a summary of findings on how different halogen substitutions affect biological activity. Note that direct comparison is illustrative as compounds belong to different experimental series.


Compound SeriesSubstitution PositionSubstituentObserved Effect on BioactivityReference
6-Aryl-2-picolinatesC-6 of Picolinic AcidPhenyl group (replacing Cl)Led to discovery of highly active herbicides (e.g., halauxifen-methyl). nih.gov
6-Pyrazolyl-2-picolinic acidsC-6 of Picolinic AcidPhenyl-substituted pyrazolyl (replacing Cl)Potential strategy for discovering novel synthetic auxin herbicides. nih.gov
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsPhenyl ring of pyrazole at C-62- or 4-position halogenSuperior inhibitory activity compared to 3-position substitution. bohrium.com
Styrylquinolines (related scaffold)Aryl ring4-FluoroShowed the most potent activity in its series. researchgate.net
4-amino-3-chloro-5-fluoro-2-picolinic acidsC-5 of Picolinic AcidFluorineConsidered a key design element for enhancing bioactivity. discoveryjournals.org

Impact of Phenyl Ring Modifications (e.g., position and electronic nature of substituents)

Modifications to the 3-phenyl ring are fundamental to tuning the herbicidal activity of the picolinic acid scaffold. Both the position and the electronic properties (electron-donating or electron-withdrawing) of the substituents have profound effects.

Research has shown that the position of substituents on the phenyl ring is critical. For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, substitutions at the ortho (2) and para (4) positions of the phenyl ring led to compounds with superior inhibitory activity against Arabidopsis thaliana root growth compared to those with substitutions at the meta (3) position. mdpi.com

The electronic nature of the substituents is also a key factor. In one study, it was found that compounds with halogen-substituted phenyl rings exhibited better post-emergence herbicidal activities than those with alkyl-substituted phenyl rings. nih.gov This suggests that electron-withdrawing groups may be favorable. However, another study noted that both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl or amino) can decrease the inhibitory activity of the compounds, indicating that a specific electronic balance is required for optimal potency. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on Herbicidal Activity

This table illustrates how the position and electronic nature of substituents on the phenyl ring affect herbicidal potency.


Compound SeriesPhenyl Ring Substituent TypePositionObserved Effect on BioactivityReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsHalogen (F, Br, Cl), Methyl, Methoxy2- and 4-positionsSuperior inhibitory activity. bohrium.com
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsHalogen (F, Br, Cl), Methyl, Methoxy3-positionReduced inhibitory activity compared to 2- and 4-isomers. bohrium.com
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsStrong electron-withdrawing (e.g., Nitro) or electron-donating (e.g., Amino)AnyDecreased inhibitory activity. bohrium.com
4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsHalogen-substituted phenylAnyBetter herbicidal activities than alkyl-substituted phenyls. nih.gov

Role of Nitrogen and Other Functional Groups on the Picolinic Acid Core in Modulating Activity

The carboxylic acid group at the C-2 position is indispensable for bioactivity. It is the primary site of interaction with the receptor protein. In many formulations, this acid group is derivatized into an ester, such as in halauxifen-methyl, or an amide. nih.govnih.govgoogleapis.com These derivatives are often more readily absorbed by the plant and are subsequently hydrolyzed in vivo to the active carboxylic acid form. nih.govgoogleapis.com

Computational Approaches to SAR/QSAR Modeling

To refine the understanding of SAR and to predict the bioactivity of unsynthesized compounds, researchers utilize computational modeling techniques like QSAR. These methods establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. discoveryjournals.orgicps.it

Selection and Calculation of Molecular Descriptors Correlating with Biological Potency

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of the molecules. discoveryjournals.org For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, researchers identified several three-dimensional (3D) descriptors that were highly correlated with herbicidal activity. discoveryjournals.org The process to generate these descriptors involves drawing the 2D structures, converting them to 3D models, and performing energy minimization calculations (e.g., using the AM1 procedure) to achieve a stable conformation. discoveryjournals.org

Key molecular descriptors found to be important include:

Asphericity (ASP): A 3D descriptor that describes the deviation of the molecule's shape from a perfect sphere. discoveryjournals.org

E2m (Second component accessibility directional WHIM index weighted by atomic masses): A descriptor that captures information about molecular shape, size, and atom distribution. discoveryjournals.org

R2m+ (Maximum autocorrelation of lag 2 weighted by atomic masses): A 3D descriptor that relates the positions of atoms in the molecular structure. discoveryjournals.org

The identification of such descriptors provides insight into the forces governing the interaction between the herbicide and its receptor site. discoveryjournals.org

Development and Validation of Three-Dimensional QSAR (3D-QSAR) Models (e.g., CoMFA, CoMSIA)

3D-QSAR models provide a more intuitive understanding of the structure-activity relationship by mapping the steric and electrostatic field requirements for activity directly onto the molecular structure. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. nih.govnih.govnih.govuoa.gr

In developing these models for picolinic acid derivatives, a set of synthesized compounds (the training set) with known herbicidal activities (e.g., IC₅₀ values) is aligned based on a common scaffold. nih.govnih.gov

CoMFA calculates the steric and electrostatic fields around each molecule and uses partial least squares (PLS) analysis to correlate these fields with biological activity. nih.govuoa.gr

CoMSIA is similar but also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can sometimes provide a more detailed and predictive model. nih.govresearchgate.net

The predictive power of these models is rigorously validated using statistical methods. Key validation parameters include:

q² (cross-validated correlation coefficient): Determined through a leave-one-out (LOO) procedure, a q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. discoveryjournals.orgnih.gov

r² (non-cross-validated correlation coefficient): Measures the goodness of fit of the model to the training set data. discoveryjournals.orgnih.gov

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions where, for example, bulky groups (steric favorability) or positively charged groups (electrostatic favorability) would enhance or diminish biological activity, providing a clear visual guide for the rational design of new, more potent herbicides. uoa.gr

Advanced Theoretical and Computational Chemistry Applied to 6 Chloro 3 4 Fluorophenyl Picolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-3-(4-fluorophenyl)picolinic acid, these methods provide insights into its electronic structure, which in turn governs its stability, conformation, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and structural parameters of molecules. sci-hub.se DFT calculations, often using the B3LYP method with a basis set like 6-311G, can determine the most stable conformation of this compound by finding the minimum energy state. researchgate.netmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Table 1: Representative DFT-Calculated Structural Parameters for Picolinic Acid Derivatives

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74--
C-F1.35--
C=O1.21--
C-O1.34--
O-H0.97--
C-N-C-117.5-
C-C-C (ring)-120.0 (avg)-
O=C-O-H--~180 (trans) or ~0 (cis)
Phenyl-Picolinic Acid Twist--Varies
Note: The values in this table are generalized representations for substituted picolinic acids and may not be exact for this compound. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key reactivity descriptor. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies of these orbitals. researchgate.net

Other reactivity descriptors derived from FMO analysis include:

Ionization Potential (I): Related to the HOMO energy (-E_HOMO).

Electron Affinity (A): Related to the LUMO energy (-E_LUMO).

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ^2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity.
Electronegativity A measure of the ability of an atom to attract bonding electrons.Influences bond polarity and reaction mechanisms.
Chemical Hardness Resistance to change in electron distribution.Harder molecules are less reactive.
This table provides a conceptual overview. Specific values for this compound require dedicated quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights that are not accessible from static models.

Conformational Landscape Exploration and Energetic Profiles

By calculating the potential energy of the molecule at each step of the simulation, an energetic profile can be constructed. This profile reveals the energy barriers between different conformations and helps to understand the flexibility of the molecule.

Ligand-Protein Interaction Dynamics and Conformational Changes

When this compound interacts with a biological target, such as a protein, both the ligand and the protein can undergo conformational changes. nih.gov MD simulations are invaluable for studying these dynamic interactions. nih.gov By placing the ligand in the binding site of a protein and simulating the system's behavior, researchers can observe how the ligand adapts its conformation to fit the binding pocket.

These simulations can also reveal how the protein's structure changes upon ligand binding, which can be crucial for its biological function. For example, the binding of a ligand can induce a conformational change in a protein that either activates or inhibits its activity. The presence of the chloro and fluoro substituents on the phenyl ring can lead to specific interactions, such as halogen bonds and π-π stacking, which stabilize the ligand-protein complex. nih.govresearchgate.net

In Silico Screening and Rational Design Approaches for Enhanced Analogs

Computational methods play a crucial role in the rational design of new molecules with improved properties.

In silico screening involves using computational methods to evaluate large libraries of virtual compounds for their potential to bind to a specific biological target. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov

Starting with the structure of this compound, new analogs can be designed by modifying its chemical structure. For example, different substituents can be introduced on the phenyl or picolinic acid rings. mdpi.com These modifications can be guided by the insights gained from DFT and MD studies to enhance properties such as binding affinity, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for designing new inhibitors. nih.govresearchgate.net

Future Perspectives and Research Trajectories for 6 Chloro 3 4 Fluorophenyl Picolinic Acid Research

The continual evolution of agricultural challenges, including weed resistance and environmental concerns, necessitates forward-thinking research into synthetic herbicides like 6-Chloro-3-(4-fluorophenyl)picolinic acid. Future research trajectories are aimed at enhancing efficacy, overcoming resistance, and improving the environmental profile of this class of compounds through innovative design, mechanistic understanding, and sustainable application technologies.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-chloro-3-(4-fluorophenyl)picolinic acid, and what reaction conditions optimize yield?

  • Methodology : A microwave-assisted approach using cesium carbonate as a base in anhydrous THF at 80°C for 4 hours enables efficient cyclization of intermediates (e.g., trifluoroacetate derivatives). Chlorination can be achieved using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in acetonitrile/water under reflux . Purification via crystallization (e.g., slow evaporation in methanol) improves purity .

Q. How can the structure and purity of this compound be validated?

  • Methodology : Combine X-ray crystallography (to confirm bond lengths, e.g., C=O at 1.200 Å) with elemental analysis (C, H, N content) . Use high-resolution mass spectrometry (HRMS) for molecular weight verification and NMR (¹H/¹³C) to assign substituent positions .

Q. What factors influence the solubility of this compound in different solvents?

  • Methodology : The electron-withdrawing 4-fluorophenyl and chloro groups reduce polarity, favoring dissolution in aprotic solvents (e.g., DMSO, acetonitrile). Conduct solubility assays at varying temperatures (20–80°C) and compare with analogs (e.g., 6-chloro-5-fluoropicolinic acid) to assess substituent effects .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

  • Methodology : Perform comparative bioassays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4). Evaluate structural analogs (e.g., 6-(3-benzyloxyphenyl)picolinic acid) to isolate the role of the 4-fluorophenyl group in activity variations . Use dose-response curves to quantify potency differences.

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Parameterize the fluorophenyl group’s electrostatic potential and compare docking scores with halogenated analogs (e.g., 6-(trifluoromethyl)picolinic acid) . Validate with molecular dynamics simulations (100 ns) to assess stability.

Q. How do regiochemical variations (e.g., chloro at position 6 vs. 5) impact reactivity and stability?

  • Methodology : Synthesize regioisomers (e.g., 6-chloro-5-fluoropicolinic acid) and compare degradation rates under accelerated conditions (40°C, 75% humidity). Use HPLC to monitor decomposition products. DFT calculations can predict electronic effects of substituent positioning .

Q. What experimental designs address conflicting reports on intramolecular interactions (e.g., hydrogen bonding vs. halogen bonding)?

  • Methodology : Conduct temperature-dependent IR spectroscopy to identify N–H⋯N or C–H⋯F interactions. Compare with X-ray data from analogs (e.g., 3,6-dichloro-N-(4-fluorophenyl)picolinamide) to resolve competing bonding motifs .

Methodological Notes

  • Synthesis Optimization : Excess p-methoxyaniline (10–20%) improves imidoyl chloride formation in early synthesis steps .
  • Analytical Cross-Validation : Pair HRMS with isotopic labeling (e.g., deuterated solvents) to rule out adduct formation in mass spectra .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity (e.g., MTT assay) to distinguish target-specific effects .

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